3-Bromo-1H-indazol-5-OL

medicinal chemistry parallel synthesis kinase inhibitor design

3-Bromo-1H-indazol-5-OL is a bifunctional indazole building block featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position of the indazole ring. With a molecular formula of C₇H₅BrN₂O and an exact mass of 211.9585 g/mol, it bears two hydrogen-bond donors and three hydrogen-bond acceptors, endowing it with balanced polarity for medicinal chemistry applications.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 885519-36-8
Cat. No. B1292454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazol-5-OL
CAS885519-36-8
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1O)Br
InChIInChI=1S/C7H5BrN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
InChIKeyUAMJVZRQBOYAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indazol-5-OL (CAS 885519-36-8): Key Intermediate for 3,5-Disubstituted Indazole Synthesis


3-Bromo-1H-indazol-5-OL is a bifunctional indazole building block featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position of the indazole ring . With a molecular formula of C₇H₅BrN₂O and an exact mass of 211.9585 g/mol, it bears two hydrogen-bond donors and three hydrogen-bond acceptors, endowing it with balanced polarity for medicinal chemistry applications . The compound is commercially available at purities of ≥95% and serves as a versatile intermediate for constructing 3,5-disubstituted indazole derivatives with demonstrated kinase-inhibitory activity [1].

Why 3-Bromo-1H-indazol-5-OL Cannot Be Replaced by Simple Indazole Analogs


Substituting 3-Bromo-1H-indazol-5-OL with a generic indazole analog risks forfeiting one of two orthogonal reactive handles essential for sequential derivatization. The 3-Br serves as a leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura), while the 5-OH permits independent O-alkylation, acylation, or sulfonation . In contrast, 3-bromo-1H-indazole lacks the 5-OH handle; 1H-indazol-5-ol lacks the 3-Br cross-coupling site; and regioisomers such as 4-, 6-, or 7-bromo-1H-indazol-5-ol present different electronic and steric environments that alter coupling reactivity and product profiles [1]. Consequently, generic substitution changes not only the accessible chemical space but also the biological outcomes of the final kinase-targeted molecules, as demonstrated by distinct IC₅₀ values obtained for regioisomeric 5-substituted indazole series evaluated against Rock2, Gsk3β, Aurora2, and Jak2 kinases [2].

Quantitative Differentiation Evidence for 3-Bromo-1H-indazol-5-OL Procurement Decisions


Dual Orthogonal Reactive Sites Enable Divergent Synthesis Not Achievable with Mono-Functional Analogs

Unlike 3-bromo-1H-indazole (no 5-OH) and 1H-indazol-5-ol (no 3-Br), 3-Bromo-1H-indazol-5-OL provides two chemically orthogonal handles: the C3-bromine participates in Suzuki–Miyaura cross-couplings while the C5-hydroxyl remains available for independent functionalization (e.g., O-alkylation, Mitsunobu, or sulfonylation). This dual reactivity is critical for the parallel synthesis strategy reported by Akritopoulou-Zanze et al., where 5-substituted indazoles were generated from a common 5-hydroxy intermediate and screened against a panel of kinases [1]. The 3-bromo-5-hydroxy substitution pattern thus supports a divergent synthetic pathway that mono-functional analogs cannot replicate, directly impacting the number and diversity of final compounds accessible from a single building block.

medicinal chemistry parallel synthesis kinase inhibitor design

3-Bromo Substituent Confers Superior Pd-Catalyzed Coupling Reactivity Compared to Chloro or Non-Halogenated Analogs

The C3-bromine in 3-Bromo-1H-indazol-5-OL is positioned on the pyrazole ring of the indazole, where oxidative addition to Pd(0) is generally more facile than for the corresponding C3-chloro congener due to the lower C–Br bond dissociation energy (BDE: ~285 kJ/mol for C–Br vs. ~400 kJ/mol for C–Cl) [1]. This directly enables milder reaction conditions and higher yields in Suzuki–Miyaura couplings with aryl and heteroaryl boronic acids. A representative example is the use of 3-bromo-1H-indazole dianion chemistry (Welch et al., 1992) for introducing various electrophiles at the 3-position, a reactivity manifold inaccessible from the non-brominated indazole . The hydroxyl group at C5 further enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used in cross-coupling reactions, offering a practical advantage over the more lipophilic 3-bromo-1H-indazole (cLogP increase of approximately 0.5–1.0 unit without the OH group).

cross-coupling Suzuki reaction C–C bond formation

Regiochemical Purity Distinguishes 3-Bromo-1H-indazol-5-OL from 4-, 6-, and 7-Bromo Regioisomers in Biological Activity Outcomes

In the 5-substituted indazole kinase inhibitor series reported by Akritopoulou-Zanze et al., the regiochemistry of substituents around the indazole core profoundly affected kinase inhibition profiles. Analogs derived from C5-hydroxy intermediates exhibited potent inhibitory activity against Rock2, Gsk3β, Aurora2, and Jak2 kinases [1]. Although the publication did not directly compare all bromo regioisomers, class-level SAR data for indazole kinase inhibitors indicate that moving the bromine from C3 to C4, C6, or C7 alters the vector of the subsequent substituent introduced via cross-coupling, thereby changing the spatial orientation within the ATP-binding pocket and resulting in different selectivity fingerprints. The C3 position is unique because it lies on the pyrazole ring rather than the benzene ring, directly impacting hinge-binding interactions with the kinase active site.

regiochemistry kinase selectivity SAR

Commercially Certified Purity Levels Meet Pharmaceutical Intermediate Specifications

Multiple reputable suppliers offer 3-Bromo-1H-indazol-5-OL with certified purity levels. Chemscene provides the compound at ≥98% purity (Cat. No. CS-W000574) ; Leyan offers product number 1050348 at 98% purity ; and Sigma-Aldrich lists the compound with analytical characterization including InChI and InChI Key, indicating quality suitable for research-grade synthesis . In contrast, several bromoindazole regioisomers (e.g., 6-bromo-1H-indazol-5-ol) are often listed at lower purities such as 97% , reflecting differences in the ease of isomerically pure synthesis. The ≥98% purity standard for the 3-bromo isomer translates to ≤2% total impurities, reducing the risk of side products in subsequent coupling reactions.

quality control procurement specification synthetic intermediate

High-Value Application Scenarios for 3-Bromo-1H-indazol-5-OL in Drug Discovery and Chemical Biology


Parallel Synthesis of 3,5-Disubstituted Indazole Kinase Inhibitor Libraries

The dual orthogonal reactivity of 3-Bromo-1H-indazol-5-OL directly supports the parallel synthesis strategy described by Akritopoulou-Zanze et al., where a common 5-hydroxy intermediate is sequentially modified at C3 (via Suzuki coupling) and C5 (via O-functionalization) to generate diverse compound libraries for kinase panel screening [1]. This approach has yielded potent inhibitors of Rock2, Gsk3β, Aurora2, and Jak2, demonstrating the translational value of the compound in hit-to-lead campaigns.

Synthesis of Patent-Exemplified 5-Substituted Indazole Kinase Inhibitors

Patent US 9,163,007 B2 discloses 5-substituted indazole compounds as kinase inhibitors with therapeutic potential in oncology [2]. 3-Bromo-1H-indazol-5-OL serves as a strategic intermediate that maps directly onto the patent's general formula (I), where the C3 position can be further elaborated to install the required R₁ substituent. Procuring this intermediate allows CROs and pharmaceutical R&D teams to rapidly access patent-specified chemical matter without developing a de novo synthetic route.

Regioselective Probe Synthesis for Chemical Biology Target Identification

The C3-bromine position on the pyrazole ring of 3-Bromo-1H-indazol-5-OL enables installation of affinity tags (e.g., biotin, fluorophores) or photoaffinity labels at a site distinct from the C5-OH, preserving the hydroxyl as a key pharmacophoric element for target engagement. This regiochemical strategy is particularly valuable for kinase chemical biology studies where maintaining the 5-OH hydrogen-bonding interaction with the kinase hinge region is critical for probe binding affinity [1].

Building Block for Indazole-Containing FDA-Approved Drug Analog Synthesis

Indazole scaffolds appear in several FDA-approved oncology drugs (e.g., pazopanib, axitinib, entrectinib). 3-Bromo-1H-indazol-5-OL provides a direct entry point for synthesizing analogs of these agents with modifications at the indazole 3- and 5-positions, supporting medicinal chemistry efforts in lead optimization and IP generation around established chemotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-indazol-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.